Methyl 3-azido-2-methylidenehexanoate
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Overview
Description
Methyl 3-azido-2-methylidenehexanoate is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is particularly interesting due to its unique structure, which includes an azido group (-N₃) and a methylidene group (CH₂=).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-azido-2-methylidenehexanoate typically involves the reaction of a suitable precursor with sodium azide (NaN₃). One common method is the nucleophilic substitution reaction where an alkyl halide precursor reacts with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction conditions usually involve moderate temperatures and stirring to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance safety and efficiency. The use of automated systems can help control the reaction parameters precisely, reducing the risk associated with handling azides, which are known for their explosive nature .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azido-2-methylidenehexanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
Methyl 3-azido-2-methylidenehexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocycles and other complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-azido-2-methylidenehexanoate involves its high reactivity due to the presence of the azido group. This group can participate in various reactions, forming new bonds and structures. The molecular targets and pathways depend on the specific application, such as forming triazoles in click chemistry or reducing to amines in synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-azido-2-methylidenehexanoate: can be compared to other azido compounds like azidomethylbenzene and azidoethane.
Azidomethylbenzene: Similar in reactivity but differs in the aromatic ring structure.
Azidoethane: Simpler structure with similar reactivity but lacks the methylidene group.
Uniqueness
This compound is unique due to its combination of the azido and methylidene groups, which provide distinct reactivity patterns and make it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
918156-03-3 |
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Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
methyl 3-azido-2-methylidenehexanoate |
InChI |
InChI=1S/C8H13N3O2/c1-4-5-7(10-11-9)6(2)8(12)13-3/h7H,2,4-5H2,1,3H3 |
InChI Key |
MSGFQOPVNDCFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=C)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
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